molecular formula C10H19N B13205592 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane

1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane

Cat. No.: B13205592
M. Wt: 153.26 g/mol
InChI Key: XHOIXELAUYAUPH-UHFFFAOYSA-N
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Description

1,4,4-Trimethyl-3-azabicyclo[321]octane is a nitrogen-containing heterocyclic compound It belongs to the class of azabicyclo compounds, which are characterized by a bicyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the enantioselective construction of the azabicyclo scaffold. This method relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as flow chemistry and continuous processing to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure, which provide multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure allows it to form stable complexes with various biological molecules, influencing their activity and function. This compound can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to a range of biological effects .

Comparison with Similar Compounds

1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane can be compared with other similar compounds such as 2-Azabicyclo[3.2.1]octane and 8-Azabicyclo[3.2.1]octane . While these compounds share a similar bicyclic structure, they differ in the position and number of substituents, which can significantly influence their chemical and biological properties. For example, 2-Azabicyclo[3.2.1]octane is known for its potential in drug discovery due to its unique pharmacological profile . In contrast, 8-Azabicyclo[3.2.1]octane is primarily studied for its role in the synthesis of tropane alkaloids The unique structural features of 1,4,4-Trimethyl-3-azabicyclo[32

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1,4,4-trimethyl-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C10H19N/c1-9(2)8-4-5-10(3,6-8)7-11-9/h8,11H,4-7H2,1-3H3

InChI Key

XHOIXELAUYAUPH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(CN1)C)C

Origin of Product

United States

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